molecular formula C6H4Br3N B120722 2,4,6-Tribromoaniline CAS No. 147-82-0

2,4,6-Tribromoaniline

Cat. No. B120722
CAS RN: 147-82-0
M. Wt: 329.81 g/mol
InChI Key: GVPODVKBTHCGFU-UHFFFAOYSA-N
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Patent
US07772235B2

Procedure details

2,4,6-Tribromoaniline (34.16 g, 103.6 mmol) was mixed with acetic acid (600 mL) and sulfuric acid (130 mL) at room temperature. The mixture was stirred to obtain a solution and then cooled in an ice bath to an internal temperature of 10° C. A solution of NaNO2 (7.65 g, 111 mmol) in water (22 mL) was added dropwise over 30 minutes while maintaining the internal temperature of the reaction mixture below 12° C. The reaction mixture was allowed to stir for 30 minutes at the same temperature. A solution of urea (0.90 g) in water (2 mL) was added and the mixture stirred for an additional 10 minutes. A solution of NaN3 (7.65 g, 118 mmol) in water (22 mL) was slowly added and the mixture stirred for an additional 1 hour. Cold water (900 mL) was then slowly added in portions and the mixture stirred for 30 minutes. The precipitate was filtered, washed with water, dissolved in diethyl ether, dried over sodium sulfate and concentrated to give the subtitle compound as an off-white solid (34.2 g, 93%).
Quantity
34.16 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.65 g
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Br:10])[C:3]=1[NH2:4].S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[N-:24]=[N+:25]=[N-].[Na+]>O.C(O)(=O)C>[N:4]([C:3]1[C:2]([Br:1])=[CH:8][C:7]([Br:9])=[CH:6][C:5]=1[Br:10])=[N+:24]=[N-:25] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
34.16 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)Br)Br
Name
Quantity
130 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
7.65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of the reaction mixture below 12° C
STIRRING
Type
STIRRING
Details
to stir for 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture stirred for an additional 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C=C(C=C1Br)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.